molecular formula C25H24ClN3O3S B6550537 5-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide CAS No. 1040680-94-1

5-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]pentanamide

Cat. No.: B6550537
CAS No.: 1040680-94-1
M. Wt: 482.0 g/mol
InChI Key: GPDYREASUCWPTF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinazolin ring and a thiophene ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinazolin ring and the attachment of the thiophene ring. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazolin and thiophene rings would likely contribute to its stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The tetrahydroquinazolin and thiophene rings could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinazolin and thiophene rings could affect its solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Compounds with similar structures have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and how it’s handled. Proper safety precautions should always be taken when working with unknown compounds .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c26-19-8-5-7-18(15-19)17-29-22-11-2-1-10-21(22)24(31)28(25(29)32)13-4-3-12-23(30)27-16-20-9-6-14-33-20/h1-2,5-11,14-15H,3-4,12-13,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYREASUCWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)CCCCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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